
Spectroscopic Data of 1H-Indazol-6-ol: An In-
depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1H-Indazol-6-ol

Cat. No.: B1417614 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-
Indazol-6-ol (CAS No. 23244-88-4), a key heterocyclic compound with significant potential in

medicinal chemistry and drug development.[1] Due to the limited availability of publicly

accessible experimental spectra for this specific molecule, this guide employs a predictive and

comparative approach, leveraging established spectroscopic principles and data from

structurally related analogs. We will delve into the theoretical underpinnings of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) as they apply to the structural elucidation of 1H-Indazol-6-ol. This document is intended

for researchers, scientists, and professionals in drug development, offering a robust framework

for the characterization of this and similar indazole derivatives.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard

IUPAC numbering system for the 1H-indazole ring is utilized. The hydroxyl group at the 6-

position significantly influences the electronic environment of the molecule, which is reflected in

its spectroscopic signatures.

Caption: Molecular structure of 1H-Indazol-6-ol with atom numbering.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 1H-Indazol-6-ol, both ¹H and ¹³C NMR are critical for confirming its

structure. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-

d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of

exchangeable protons (NH and OH).

¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum of 1H-Indazol-6-ol is expected to exhibit distinct signals for the aromatic

protons, the imino proton of the indazole ring, and the hydroxyl proton. The chemical shifts are

influenced by the electron-donating nature of the hydroxyl group and the anisotropic effects of

the fused ring system. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling

constants (J) in Hz are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1H-Indazol-6-ol (in DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Rationale

NH ~13.0 br s -

The acidic proton

on the nitrogen

of the indazole

ring typically

appears as a

broad singlet at a

downfield

chemical shift.

OH ~9.5 br s -

The phenolic

proton signal is

usually a broad

singlet and its

chemical shift

can be

concentration

and temperature

dependent.

H-3 ~8.0 s -

This proton is a

singlet as it has

no adjacent

protons to couple

with.

H-7 ~7.5 d ~8.5

This proton is

part of an ABC

spin system in

the benzene ring

and is expected

to be a doublet

due to coupling

with H-5.

H-4 ~7.0 d ~1.5 This proton is

expected to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1417614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


show a small

coupling to H-5.

H-5 ~6.8 dd ~8.5, ~1.5

This proton is

coupled to both

H-7 (ortho-

coupling) and H-

4 (meta-

coupling),

resulting in a

doublet of

doublets.

Note: These are predicted values based on known substituent effects on the indazole scaffold.

Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum of 1H-Indazol-6-ol will provide information about the

carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization

and the electronic environment. The electron-donating hydroxyl group at C-6 will cause a

significant upfield shift for C-6 and other carbons in the benzene ring through resonance

effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Indazol-6-ol (in DMSO-d₆)
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Carbon Assignment
Predicted Chemical Shift
(δ) ppm

Rationale

C-6 ~155

The carbon bearing the

hydroxyl group is expected to

be the most downfield in the

benzene portion of the ring.

C-7a ~140
A quaternary carbon at the

fusion of the two rings.

C-3a ~125
Another quaternary carbon at

the ring fusion.

C-3 ~135
The carbon at the 3-position of

the indazole ring.

C-7 ~120
This carbon is ortho to the C-6

hydroxyl group.

C-5 ~115
This carbon is also influenced

by the hydroxyl group.

C-4 ~100

The carbon at the 4-position is

expected to be significantly

shielded.

Note: These are predicted values and should be confirmed by experimental data. Techniques

like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate

between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indazol-6-
ol is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching

vibrations, as well as absorptions corresponding to the aromatic ring system.

Table 3: Predicted Major IR Absorption Bands for 1H-Indazol-6-ol
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Phenolic hydroxyl

3200-3000 (broad) N-H stretch Indazole NH

3100-3000 C-H stretch Aromatic

1620-1450 C=C stretch Aromatic ring

1300-1000 C-O stretch Phenolic hydroxyl

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid

state.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. For 1H-Indazol-6-ol (C₇H₆N₂O), the calculated exact mass is 134.0480 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion

(M⁺˙) peak at m/z 134. Subsequent fragmentation can provide valuable structural information.

Predicted Fragmentation Pattern:

The molecular ion of 1H-Indazol-6-ol is expected to undergo fragmentation through several

pathways, including the loss of small neutral molecules. Common fragmentation patterns for N-

heterocycles involve the cleavage of the ring system.[3]

[M]⁺˙ at m/z = 134: The molecular ion peak.

[M-HCN]⁺˙ at m/z = 107: Loss of hydrogen cyanide from the pyrazole ring.

[M-CO]⁺˙ at m/z = 106: Loss of carbon monoxide, which is a common fragmentation for

phenols.

Experimental Methodologies
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized

experimental protocols are essential.
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Workflow for Spectroscopic Characterization

Fig. 2: General Workflow for Spectroscopic Characterization

Synthesis and Purification of 1H-Indazol-6-ol

NMR Spectroscopy
(¹H, ¹³C, DEPT)

FTIR Spectroscopy
(ATR or KBr pellet)

Mass Spectrometry
(EI or ESI)

Data Analysis and Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Dissolve 5-10 mg of 1H-Indazol-6-ol in approximately 0.6 mL of

deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).
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¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to

64.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of

scans (e.g., 1024 or more) is generally required. DEPT-135 and DEPT-90 experiments

should be performed to aid in the assignment of carbon signals.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to

obtain the frequency-domain spectrum. Phase and baseline corrections should be applied as

needed.

Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1H-Indazol-6-ol with approximately 100-200 mg of dry,

IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[4]

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[4]

Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.
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Place the sample in the spectrometer and record the sample spectrum. Typically, 16 to 32

scans are co-added at a resolution of 4 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This

provides reproducible fragmentation patterns that are useful for library searching and

structural elucidation.[5]

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or

magnetic sector mass analyzer.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Data
Interpretation
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Fig. 3: Workflow for Spectroscopic Data Interpretation

MS Data
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- Connectivity from coupling constants
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Caption: Logical workflow for the interpretation of combined spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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